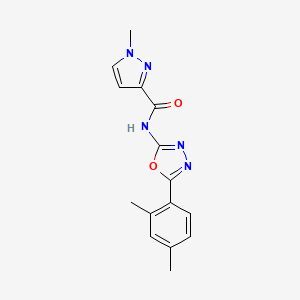
N-(5-(2,4-二甲基苯基)-1,3,4-恶二唑-2-基)-1-甲基-1H-吡唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- N-(2,4-二甲基苯基)甲酰胺(我们化合物的先驱)在科学研究中被广泛用作溶剂、反应介质和有机合成的试剂 . 它可以作为各种聚合物的构建单元,包括:
有机合成与高分子化学
神经毒性研究
光稳定剂和紫外线吸收剂
作用机制
Target of Action
The compound, also known as N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide, primarily targets the alpha-adrenergic receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and blood pressure .
Mode of Action
The compound acts as an agonist at the alpha-adrenergic receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. It also interacts with octopamine receptors of the central nervous system and inhibits monoamine oxidases and prostaglandin synthesis . These interactions result in overexcitation, leading to paralysis and death in insects .
Biochemical Pathways
The activation of alpha-adrenergic receptors triggers a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels affects various downstream pathways, including the regulation of ion channels and the modulation of neurotransmitter release .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The activation of alpha-adrenergic receptors by the compound leads to various molecular and cellular effects. This includes changes in ion channel activity, neurotransmitter release, and cellular excitability. In insects, these changes result in overexcitation, paralysis, and ultimately death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s insolubility in water may affect its distribution in aquatic environments. Additionally, factors such as temperature, pH, and the presence of other chemicals can influence the compound’s stability and activity .
生物活性
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Oxadiazole Derivatives
Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. They have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of oxadiazoles significantly influence their biological efficacy.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds with the oxadiazole scaffold can induce apoptosis in cancer cells by activating pathways associated with cell cycle arrest and programmed cell death. For instance:
- Mechanism of Action : The compound has been found to increase p53 expression and caspase-3 activation in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
- Case Study : A study reported that specific oxadiazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
Antimicrobial Properties
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has also shown antimicrobial activity against various bacterial strains. The presence of the oxadiazole ring is crucial for its interaction with microbial targets.
Anti-inflammatory Effects
Oxadiazole derivatives have been investigated for their anti-inflammatory properties. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is influenced by its structural components. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Comments |
|---|---|---|
| Oxadiazole Ring | Anticancer, Antimicrobial | Essential for interaction with biological targets |
| 2,4-Dimethylphenyl Group | Enhances lipophilicity and potency | Improves cellular uptake |
| Pyrazole Moiety | Potential for additional bioactivity | May interact with different molecular targets |
The mechanisms through which N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that:
- Targeting Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and survival.
- Inducing Apoptosis : Activation of apoptotic pathways via upregulation of pro-apoptotic factors like p53.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes associated with inflammation and tumor progression.
属性
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-5-11(10(2)8-9)14-17-18-15(22-14)16-13(21)12-6-7-20(3)19-12/h4-8H,1-3H3,(H,16,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINLQFAHAMDIBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














